molecular formula C23H18O7 B357124 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-furoate CAS No. 844447-94-5

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-furoate

Cat. No.: B357124
CAS No.: 844447-94-5
M. Wt: 406.4g/mol
InChI Key: MUEZRLPDKPSWGQ-UHFFFAOYSA-N
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Description

“3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-furoate” is a chemical compound with the molecular formula C22H16O7 . It belongs to the class of compounds known as chromenes, which are characterized by a three-ring structure consisting of a benzene ring fused to a heterocyclic pyran ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the chromene ring system, possibly through a condensation reaction involving a phenol and a pyran derivative. The ethoxyphenoxy and furoate groups would then be introduced through subsequent reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a chromene ring system, an ethoxyphenoxy group, and a furoate group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

As a chromene derivative, this compound might undergo reactions typical of this class of compounds, such as electrophilic aromatic substitution or nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromene ring system might confer stability, while the ethoxyphenoxy and furoate groups might influence its solubility .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. Given the biological activity of other chromene derivatives, it might be of interest in fields such as medicinal chemistry .

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7/c1-3-26-17-7-4-5-8-18(17)30-22-14(2)28-20-13-15(10-11-16(20)21(22)24)29-23(25)19-9-6-12-27-19/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEZRLPDKPSWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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